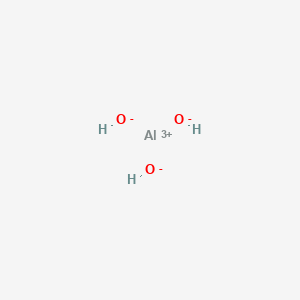

Aluminum Hydroxide

Description

This compound is an inorganic compound containing aluminum. Used in various immunologic preparations to improve immunogenicity, this compound adjuvant consists of this compound gel in a saline solution. In vaccines, this agent binds to the protein conjugate, resulting in improved antigen processing by the immune system. (NCI04)

A compound with many biomedical applications: as a gastric antacid, an antiperspirant, in dentifrices, as an emulsifier, as an adjuvant in bacterins and vaccines, in water purification, etc.

Properties

IUPAC Name |

aluminum;trihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNROFYMDJYEPJX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036405 | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.004 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid, White solid in various forms; [ICSC] White odorless granules; Slightly soluble in water; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; soluble in alkaline solutions, acid solutions, Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water., Readily soluble in both acids and strong bases, Solubility in water: none | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.42 g/cu cm, White, gelatinous precipitate. Constants variable with the composition, density approximately 2.4. Insoluble in water and alcohol, soluble in acid and alkali. /Aluminum hydroxide gel/, 2.42 g/cm³ | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, amorphous powder, White powder, balls or granules, Usually obtained in white, bulky, amorphous powder | |

CAS No. |

21645-51-2, 14762-49-3, 8064-00-4 | |

| Record name | Aluminum hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibbsite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14762-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB0T2IUN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

300 °C | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Pivotal Physicochemical Properties of Aluminum Hydroxide in Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Aluminum hydroxide, a long-standing constituent in the pharmaceutical sciences, continues to be a focal point of research and development in the field of drug delivery. Its utility, extending far beyond its traditional role as an antacid, is profoundly influenced by a unique combination of physicochemical properties. This technical guide provides a comprehensive exploration of these core characteristics, their intricate interplay, and their ultimate impact on the design and efficacy of modern drug delivery systems, with a particular emphasis on its role as a vaccine adjuvant.

Core Physicochemical Properties: A Quantitative Overview

The performance of this compound as a drug delivery vehicle is intrinsically linked to several key quantitative parameters. These properties govern its interaction with therapeutic agents, its behavior in physiological environments, and its ability to modulate biological responses.

Particle Size and Surface Area

The dimensions of this compound particles are a critical determinant of their in vivo fate and functionality. Nanoparticulate forms, in particular, have garnered significant attention due to their enhanced ability to be taken up by antigen-presenting cells (APCs), a crucial step in initiating an immune response.[1][2] Smaller particle sizes also correlate with a larger specific surface area, which in turn increases the capacity for drug or antigen adsorption.[2]

| Property | Typical Value Range | Significance in Drug Delivery | Reference |

| Particle Size (Hydrodynamic Diameter) | 100 nm - 20 µm | Influences cellular uptake, drug loading, and release kinetics. Nanoparticles (<1 µm) often exhibit enhanced adjuvant effects. | [3][4] |

| Specific Surface Area | ~500 m²/g | Directly correlates with the capacity for drug/antigen adsorption. | [2] |

Surface Charge (Zeta Potential)

The surface charge of this compound particles, quantified by the zeta potential, is a key factor in their colloidal stability and their ability to electrostatically interact with charged drug molecules or antigens. This compound typically possesses a positive surface charge at physiological pH, facilitating the adsorption of negatively charged (acidic) proteins.[4][5]

| Property | Typical Value | pH Dependence | Significance in Drug Delivery | Reference |

| Point of Zero Charge (PZC) | ~11 | Positively charged below pH 11, negatively charged above. | Governs electrostatic interactions with charged molecules, impacting adsorption and formulation stability. | [5][6] |

| Zeta Potential (at physiological pH ~7.4) | Positive | - | Promotes adsorption of acidic proteins and influences interactions with cell membranes. | [4][5] |

Polymorphism and Crystallinity

This compound can exist in several crystalline and amorphous forms, with the most common polymorphs being gibbsite, bayerite, and nordstrandite. The crystalline structure, or lack thereof, influences the particle morphology, surface chemistry, and dissolution rate, thereby affecting drug loading and release profiles.[7][8] The manufacturing process plays a significant role in determining the final polymorphic form.[4]

| Polymorph | Crystal System | Key Characteristics | Reference |

| Gibbsite | Monoclinic | Thermodynamically stable form. | [8] |

| Bayerite | Monoclinic | Often co-precipitated with gibbsite. | [8] |

| Nordstrandite | Triclinic | Less common polymorph. | [8] |

| Amorphous | - | Lacks long-range crystalline order, often has higher solubility. | [8] |

Solubility

While generally considered insoluble in water, the solubility of this compound is pH-dependent. It exhibits amphoteric behavior, dissolving in both acidic and alkaline solutions.[9] This property is crucial for its mechanism of action as an antacid and also influences the in vivo dissolution and subsequent release of adsorbed drugs. The specific polymorph and particle size can also affect the dissolution rate.

| Condition | Solubility Behavior | Significance in Drug Delivery | Reference |

| Neutral pH (water) | Very low solubility | Ensures the formation of a stable depot at the injection site for sustained release. | [9] |

| Acidic pH (e.g., stomach) | Soluble | Basis for its use as an antacid; can lead to drug release in the gastric environment. | [9] |

| Physiological pH (interstitial fluid) | Limited but non-zero solubility | Allows for the gradual release of adsorbed antigens, contributing to the "depot effect". | [2] |

Experimental Protocols for Characterization

A thorough characterization of the physicochemical properties of this compound is paramount for the development of effective and reproducible drug delivery systems. The following sections outline the methodologies for key analytical techniques.

Particle Size and Distribution Analysis by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[10][11]

Methodology:

-

Sample Preparation:

-

Disperse the this compound sample in a suitable medium (e.g., deionized water or a specific buffer) to a concentration that provides an adequate scattering signal without causing multiple scattering effects.

-

Ensure the sample is well-homogenized, using gentle sonication if necessary to break up loose agglomerates.

-

Filter the sample through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or contaminants that could interfere with the measurement.[12]

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow the laser to stabilize.

-

Select the appropriate measurement parameters in the software, including the dispersant viscosity and refractive index, and the measurement temperature.

-

-

Measurement:

-

Rinse a clean cuvette with the filtered sample dispersion.

-

Fill the cuvette with the sample, ensuring there are no air bubbles.

-

Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

-

Initiate the measurement. The instrument will collect data over a set period, performing multiple runs to ensure reproducibility.

-

-

Data Analysis:

-

The software will generate a particle size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI is a measure of the breadth of the size distribution.

-

Surface Charge Determination by Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by applying an electric field across the dispersion and measuring the velocity of the charged particles (electrophoretic mobility) using laser Doppler velocimetry.[13][14]

Methodology:

-

Sample Preparation:

-

Prepare a dilute suspension of the this compound in the desired dispersant (e.g., 10 mM NaCl to maintain a constant ionic strength). The concentration should be low enough to avoid particle-particle interactions that could affect mobility.

-

Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

-

-

Instrument Setup:

-

Use a dedicated zeta potential cell (e.g., a folded capillary cell).

-

Rinse the cell thoroughly with the dispersant and then with the sample suspension.

-

-

Measurement:

-

Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

-

Place the cell into the instrument's cell holder, ensuring proper contact with the electrodes.

-

Allow the sample to thermally equilibrate.

-

Apply the electric field and initiate the measurement. The instrument will measure the electrophoretic mobility and the software will calculate the zeta potential using the Henry equation.

-

-

Data Analysis:

-

The result is typically presented as the average zeta potential in millivolts (mV). Measurements can be repeated to ensure accuracy. To determine the isoelectric point (IEP), measurements are performed over a range of pH values.

-

Polymorph Identification by X-ray Diffraction (XRD)

Principle: XRD is a non-destructive analytical technique used to identify the crystalline phases of a material. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the crystal structure. By comparing the diffraction pattern of an unknown sample to a database of known patterns, the crystalline phases can be identified.[7][8]

Methodology:

-

Sample Preparation:

-

The this compound sample should be in a dry, powdered form. If the sample is a suspension, it needs to be carefully dried (e.g., by lyophilization or gentle heating) to avoid altering the crystalline structure.

-

The powder is then finely ground to ensure random orientation of the crystallites.

-

The powdered sample is packed into a sample holder.

-

-

Instrument Setup:

-

Mount the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range (2θ angle), step size, and scan speed.

-

-

Measurement:

-

Initiate the X-ray scan. The detector will measure the intensity of the diffracted X-rays at different 2θ angles.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity versus 2θ) is analyzed.

-

The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific polymorphs of this compound present in the sample.[7] For example, characteristic peaks for γ-AlOOH (boehmite) are observed at 2θ values of approximately 14.24°, 27.86°, and 38.14°.[15]

-

Drug/Antigen Adsorption and Release Studies

Principle: The amount of drug or antigen adsorbed onto this compound and its subsequent release profile are critical for determining the efficacy of the delivery system. Adsorption is typically quantified by measuring the decrease in the concentration of the drug/antigen in the supernatant after incubation with the this compound. Release is measured by monitoring the appearance of the drug/antigen in a release medium over time.

Methodology for Adsorption (Quantification):

-

Incubation:

-

Prepare a series of solutions with a known concentration of the drug or antigen.

-

Add a known amount of this compound to each solution.

-

Incubate the mixtures under controlled conditions (e.g., temperature, pH, and agitation) for a sufficient time to reach equilibrium.

-

-

Separation:

-

Separate the this compound particles with the adsorbed drug/antigen from the supernatant by centrifugation.

-

-

Quantification:

-

Measure the concentration of the free drug/antigen remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or a protein-specific assay like the BCA or Bradford assay).[16][17]

-

The amount of adsorbed drug/antigen is calculated by subtracting the amount in the supernatant from the initial amount.

-

Adsorption efficiency (%) = [(Initial amount - Amount in supernatant) / Initial amount] x 100.

-

Drug loading (%) = (Mass of adsorbed drug / Mass of this compound) x 100.

-

Methodology for In Vitro Release:

-

Preparation of Drug-Loaded Particles:

-

Prepare this compound particles loaded with the drug/antigen as described above.

-

Separate the loaded particles from the free drug/antigen and wash them to remove any unbound molecules.

-

-

Release Study:

-

Resuspend a known amount of the drug-loaded particles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Place the suspension in a system that allows for sampling over time while maintaining a constant volume and temperature (e.g., a dialysis bag setup or by taking aliquots and replacing with fresh medium).

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw a sample of the release medium.

-

Separate the this compound particles from the sample (e.g., by centrifugation or filtration).

-

Quantify the concentration of the released drug/antigen in the sample using an appropriate analytical method.

-

-

Data Analysis:

-

Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

-

Signaling Pathways and Experimental Workflows

The adjuvant activity of this compound is a complex process involving the activation of the innate immune system. A key mechanism is the activation of the NLRP3 inflammasome.[18][19][20]

NLRP3 Inflammasome Activation Pathway

Caption: NLRP3 inflammasome activation by this compound.

Experimental Workflow for Developing this compound-Based Drug Delivery Systems

Caption: Workflow for this compound drug delivery system development.

Conclusion

The physicochemical properties of this compound are not mere physical descriptors but are fundamental to its function as a versatile platform for drug delivery. A comprehensive understanding and meticulous characterization of its particle size, surface charge, polymorphism, and solubility are indispensable for the rational design of effective and safe therapeutic formulations. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals dedicated to harnessing the full potential of this compound in the next generation of drug delivery systems. As research continues to unravel the intricate mechanisms of its adjuvant activity and its interactions with biological systems, the ability to precisely control and characterize these physicochemical properties will remain paramount to innovation in this field.

References

- 1. Relationship between physical and chemical properties of aluminum-containing adjuvants and immunopotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in this compound-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physico-chemical properties of aluminum adjuvants in vaccines: Implications for toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Effect of protein adsorption by aluminum-containing adjuvants on collo" by Ragheb Hilmi Al-Shakhshir [docs.lib.purdue.edu]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Appraisal of alumina and aluminium hydroxide by XRD [wjygy.com.cn]

- 8. [PDF] Formation of X-Ray Amorphous and Crystalline Aluminum Hydroxides | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. wyatt.com [wyatt.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. research.colostate.edu [research.colostate.edu]

- 14. horiba.com [horiba.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Protein Content in Alhydrogel®-Based Vaccines by O-Phthalaldehyde Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gavinpublishers.com [gavinpublishers.com]

- 18. researchgate.net [researchgate.net]

- 19. invivogen.com [invivogen.com]

- 20. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Crystalline Structures of Gibbsite and Bayerite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structures of two key aluminum hydroxide polymorphs: gibbsite and bayerite. A thorough understanding of their distinct atomic arrangements is crucial for professionals in materials science, geology, and pharmaceuticals, where these minerals find applications ranging from industrial catalysts to vaccine adjuvants. This document summarizes key crystallographic data, details experimental protocols for their characterization, and provides visual representations of their structural differences.

Introduction to Gibbsite and Bayerite

Gibbsite (γ-Al(OH)₃) and bayerite (α-Al(OH)₃) are polymorphs of this compound, meaning they share the same chemical formula, Al(OH)₃, but differ in their crystalline structure. This structural variation leads to distinct physical and chemical properties, influencing their behavior in various applications. Both minerals are composed of layers of octahedrally coordinated aluminum ions (Al³⁺) surrounded by hydroxyl (OH⁻) groups. However, the key distinction lies in the stacking sequence of these layers.[1][2]

Comparative Crystallographic Data

The fundamental structural parameters of gibbsite and bayerite have been determined primarily through X-ray and neutron diffraction studies. A summary of their key crystallographic data is presented below for direct comparison.

Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal structure. The dimensions and angles of the unit cells for gibbsite and bayerite are summarized in Table 1. Both minerals crystallize in the monoclinic system.

| Parameter | Gibbsite | Bayerite |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/n | P 2₁/a (or P 2₁/n) |

| a (Å) | 8.684 | 5.062 - 5.096 |

| b (Å) | 5.078 | 8.671 - 8.729 |

| c (Å) | 9.736 | 4.713 - 9.489 |

| β (°) | 94.54 | 90.26 - 90.27 |

| Z | 8 | 4 |

Table 1: Unit Cell Parameters for Gibbsite and Bayerite.[3]

Bond Lengths and Angles

The precise arrangement of atoms within the crystal lattice is defined by the bond lengths and angles. These parameters are critical for understanding the stability and reactivity of the minerals.

| Bond | Gibbsite (Å) | Bayerite (Å) |

| Al-O | 1.84 - 1.98 | 1.87 - 1.97 |

| O-H | 0.98 - 0.99 | 0.97 - 0.99 |

Table 2: Selected Interatomic Distances in Gibbsite and Bayerite.

Detailed bond angle data is more complex to summarize concisely due to the number of unique atomic positions. However, the octahedral coordination of aluminum by six hydroxyl groups is a shared feature. The key difference in the hydrogen bonding network contributes to the variation in stability between the two polymorphs.[3]

The Structural Difference: Stacking of Layers

The most fundamental difference between the crystal structures of gibbsite and bayerite is the way the this compound layers are stacked.[2] In gibbsite, the stacking sequence is AB-BA, where every other layer is inverted. In bayerite, the stacking is a simpler AB-AB sequence. This is visually represented in the following diagram.

Experimental Protocols for Structural Characterization

The determination of the crystalline structures of gibbsite and bayerite relies on sophisticated analytical techniques, primarily X-ray diffraction (XRD) and neutron diffraction.

Powder X-ray Diffraction (XRD)

Powder XRD is the most common technique for identifying and characterizing crystalline materials. A general workflow for the analysis of aluminum hydroxides is presented below.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Aluminum Hydroxide to Alumina

Authored for: Researchers, Scientists, and Drug Development Professionals

November 7, 2025

Abstract

The thermal decomposition of aluminum hydroxide (Al(OH)₃), primarily in its gibbsite form, into alumina (Al₂O₃) is a cornerstone of industrial ceramic and catalyst manufacturing. This process is not a simple dehydration but a complex, multi-stage transformation involving several intermediate phases known as transition aluminas. The precise nature of these transformations and the properties of the final alumina product are highly dependent on various experimental parameters, including temperature, heating rate, particle size, and atmospheric conditions. Understanding and controlling these factors is critical for producing alumina with desired characteristics such as high surface area, specific pore structures, and crystallinity, which are vital for applications ranging from catalysis and adsorption to advanced ceramics and as fillers in composites.[1][2] This guide provides an in-depth analysis of the decomposition pathway, reaction kinetics, and key experimental methodologies used to characterize this critical solid-state reaction.

The Decomposition Pathway: From Gibbsite to Alpha-Alumina

The thermal treatment of this compound (gibbsite) initiates a sequence of dehydroxylation and structural rearrangement, ultimately leading to the most thermodynamically stable form, α-Al₂O₃ (corundum).[3] This pathway involves the formation of a series of metastable transition aluminas, each with a unique crystal structure and properties. The specific sequence of these phases is heavily influenced by process conditions.[2][3]

The decomposition generally proceeds in three main stages characterized by significant mass loss due to the evolution of water vapor.[1]

-

Initial Dehydroxylation (Approx. 200°C - 260°C): Gibbsite begins to decompose, partially losing water to form boehmite (AlOOH) and/or the amorphous χ-alumina. This initial step is often associated with a mass loss of around 5%.[1][4]

-

Primary Transformation (Approx. 260°C - 500°C): This stage sees the bulk of the dehydroxylation, with the conversion of the remaining gibbsite and the newly formed boehmite into various transition aluminas. The primary products in this range are typically χ-Al₂O₃ and γ-Al₂O₃.[1][5] This step accounts for a substantial mass loss, often around 25-30%.[1][4] The total mass loss for the complete conversion to Al₂O₃ is approximately 34-35%.[6][7]

-

High-Temperature Transformations (>800°C): The lower-temperature transition aluminas (like γ and χ) undergo further structural changes at higher temperatures, converting to phases such as δ, θ, and κ-alumina before finally transforming into the stable α-Al₂O₃ at temperatures typically above 1100°C-1200°C.[3][7][8]

The following diagram illustrates the generally accepted decomposition pathways.

Quantitative Analysis of Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to quantify the decomposition process. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference, indicating endothermic or exothermic events.

The decomposition of this compound is a strongly endothermic process, absorbing a significant amount of heat.[9] The key quantitative data from thermal analysis are summarized below.

| Decomposition Stage | Approximate Temperature Range (°C) | Key Events | Typical Mass Loss (%) | Thermal Effect |

| Stage 1 | 200 - 260 | Partial dehydroxylation of gibbsite to boehmite and/or χ-Al₂O₃.[1][4] | ~5%[1][4] | Endothermic Peak |

| Stage 2 | 260 - 585 | Major dehydroxylation of gibbsite and boehmite to χ-Al₂O₃ and γ-Al₂O₃.[1][5] | ~25 - 28%[1][4] | Major Endothermic Peak |

| Stage 3 | > 800 | Transformation of boehmite and transition aluminas toward α-Al₂O₃.[1] | ~3% (from boehmite)[1] | Endothermic/Exothermic Peaks |

| Total | Room Temp - 1200 | Complete conversion of Al(OH)₃ to Al₂O₃. | ~34.9% [7] | - |

Reaction Kinetics

The kinetics of the thermal decomposition of gibbsite have been studied under non-isothermal conditions. The activation energy (Ea) and the reaction mechanism can be determined from TGA data collected at different heating rates. The Avrami-Erofeev model is often found to suitably describe the nucleation and growth mechanism of the solid-state transformation.[1]

The process can be broken down into distinct kinetic events, each with its own activation energy.

| Kinetic Stage | Transformation | Reaction Model/Order | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (K) (s⁻¹) |

| 1st Peak | Gibbsite → Boehmite (partial) | Avrami-Erofeev (A3/2) | 157[1] | 7.58 x 10¹⁵[1] |

| 2nd Peak | Gibbsite → Boehmite / χ-Al₂O₃ | Second-Order (F2) | 243[1] | 3.73 x 10²²[1] |

| 3rd Peak | Boehmite → γ-Al₂O₃ | 3/2 Order (F3/2) | 296[1] | 1.82 x 10¹⁹[1] |

Note: Kinetic parameters can vary based on the specific experimental conditions and the model used for fitting.[1][10]

Factors Influencing Decomposition

Several factors can significantly alter the decomposition pathway and the final properties of the alumina.

-

Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values and can influence the formation of intermediate phases.[1]

-

Particle Size: Smaller particles generally exhibit decomposition at lower temperatures due to a higher surface-area-to-volume ratio.[5][6] For larger particles, the formation of intermediate boehmite is more pronounced, while smaller particles may undergo a more direct transformation.[6]

-

Atmosphere: The presence of water vapor in the atmosphere can promote the formation of boehmite as an intermediate.[2]

The logical relationship between these factors and the final product is visualized below.

Experimental Protocols

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

This is a primary method for studying the decomposition kinetics and thermal stability.

-

Objective: To measure mass loss and detect thermal events (endothermic/exothermic reactions) as a function of temperature.

-

Methodology:

-

A precise amount of this compound powder (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a thermobalance, a high-precision balance situated within a furnace.

-

The sample is heated from room temperature to a final temperature (e.g., 1200°C) at a controlled, constant heating rate (e.g., 5, 10, 15, or 20 °C/min).[1]

-

An inert gas, such as argon or nitrogen, is passed over the sample to purge evolved water vapor and prevent side reactions.[1]

-

The mass of the sample is continuously recorded as a function of temperature (TG curve).

-

Simultaneously, the temperature difference between the sample crucible and an empty reference crucible is measured (DTA curve).

-

-

Data Analysis: The TG curve is used to determine the temperatures of decomposition stages and the percentage of mass loss. The derivative of the TG curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum decomposition rates. The DTA curve shows endothermic peaks corresponding to the energy absorbed during dehydroxylation.

X-Ray Diffraction (XRD)

XRD is essential for identifying the crystalline phases present in the material before, during, and after thermal treatment.

-

Objective: To identify the crystal structure of the starting material, intermediate phases, and the final alumina product.

-

Methodology:

-

Samples of this compound are heated to specific target temperatures (e.g., 250°C, 400°C, 900°C, 1200°C) in a furnace and held for a period to allow for phase transformation. The samples are then cooled to room temperature.[7]

-

Each heat-treated powder sample is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present.

-

-

Data Analysis: The positions and intensities of the peaks in the XRD pattern are compared to standard diffraction patterns from databases (e.g., JCPDS/ICDD) to identify the phases (e.g., gibbsite, boehmite, γ-Al₂O₃, α-Al₂O₃).[1]

The following diagram outlines a typical experimental workflow for analyzing the thermal decomposition.

Conclusion

The thermal decomposition of this compound is a sophisticated process governed by the interplay of kinetics and thermodynamics. The transition through various metastable alumina phases before the formation of stable α-alumina provides a rich field for materials engineering. By carefully controlling parameters such as heating rate and particle size, it is possible to tailor the properties of the resulting alumina for highly specific applications. The use of analytical techniques like TGA/DTA and XRD is indispensable for elucidating the reaction mechanisms and for the quality control of industrially produced aluminas. This guide has provided a foundational overview of the key transformations, quantitative data, and analytical protocols essential for researchers in this field.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. MECHANISM AND KINETICS OF THE THERMAL DECOMPOSITION OF ALUMINUM-HYDROXIDE - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thermally Activated Al(OH)3 Part II—Effect of Different Thermal Treatments [mdpi.com]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Aluminium hydroxide - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

The Solubility of Aluminum Hydroxide: A Technical Guide to its pH-Dependent Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility of aluminum hydroxide, Al(OH)₃, with a focus on its behavior at different pH levels. Understanding this property is critical for a wide range of applications, from the formulation of antacids and vaccine adjuvants in the pharmaceutical industry to its role in water purification and industrial processes. This document details the underlying amphoteric chemistry, presents quantitative solubility data, and outlines a standard experimental protocol for its determination.

The Amphoteric Nature of this compound

This compound is a classic example of an amphoteric substance, meaning it can act as both an acid and a base.[1][2] This dual reactivity is the primary determinant of its solubility profile in aqueous solutions.

-

In acidic media (low pH): this compound acts as a Brønsted-Lowry base, reacting with and neutralizing acids to form the aluminum cation, Al³⁺ (often represented as the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺), and water.[1][3] This reaction leads to a significant increase in solubility at low pH. The simplified reaction is: Al(OH)₃(s) + 3H⁺(aq) ⇌ Al³⁺(aq) + 3H₂O(l)[3]

-

In basic media (high pH): In the presence of a strong base, this compound behaves as a Lewis acid, accepting hydroxide ions to form the soluble tetrahydroxoaluminate complex ion, [Al(OH)₄]⁻.[1][2] This reaction accounts for the increased solubility in alkaline conditions. The reaction is: Al(OH)₃(s) + OH⁻(aq) ⇌ [Al(OH)₄]⁻(aq)[2]

Due to these competing reactions, this compound exhibits its lowest solubility in the near-neutral pH range. The isoelectric point, where the solid has minimal solubility, is reported to be approximately pH 7.7.[2][4]

Quantitative Solubility Data

The solubility of this compound as a function of pH at 25°C has been experimentally determined. The data presented below is based on the seminal work of Gayer, Thompson, and Zajicek (1958), which remains a key reference in this field.[1][5] The solubility is lowest in the neutral pH range and increases dramatically in both acidic and alkaline directions.

| pH | Total Dissolved Aluminum (mol/L) |

| 4.0 | ~1 x 10⁻³ |

| 5.0 | ~1 x 10⁻⁵ |

| 6.0 | ~4 x 10⁻⁷ |

| 7.0 | ~2 x 10⁻⁷ |

| 8.0 | ~2 x 10⁻⁷ |

| 9.0 | ~6 x 10⁻⁷ |

| 10.0 | ~6 x 10⁻⁶ |

| 11.0 | ~6 x 10⁻⁵ |

| 12.0 | ~6 x 10⁻⁴ |

Note: These values are approximated from graphical representations of the experimental data from Gayer, et al. (1958) and are intended for comparative purposes.

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound like this compound.[3][6] The goal is to create a saturated solution at a constant temperature and pH, and then measure the concentration of the dissolved solute.

Materials and Reagents

-

Crystalline this compound, Al(OH)₃ (e.g., Gibbsite)

-

Deionized water, Type I

-

Perchloric acid (HClO₄), 0.1 M solution

-

Sodium hydroxide (NaOH), 0.1 M solution

-

pH buffer solutions (for pH meter calibration)

-

Conical flasks or sealed vials

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical instrumentation for aluminum quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES, or Atomic Absorption Spectroscopy, AAS)

Procedure

-

Preparation of pH-Adjusted Media: Prepare a series of aqueous solutions with different target pH values (e.g., from pH 4 to 12) in separate conical flasks using deionized water. Adjust the pH of each solution by carefully adding small volumes of 0.1 M HClO₄ or 0.1 M NaOH.

-

Addition of Solute: Add an excess amount of solid this compound to each flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved and maintained.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the suspensions at a constant speed. The time required to reach equilibrium can be slow for crystalline this compound and should be determined empirically, but is often 24 to 48 hours or longer.[6][7]

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed for a short time to let the majority of the solid settle. To separate the dissolved aluminum from the solid Al(OH)₃, two methods can be used:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed until a clear supernatant is obtained.

-

Filtration: Draw the supernatant through a syringe filter. This method is effective but care must be taken to ensure the filter does not adsorb the dissolved aluminum species.

-

-

Final pH Measurement: Measure and record the final pH of the clear supernatant from each flask. This is the equilibrium pH for that data point.

-

Quantification of Dissolved Aluminum: Analyze the concentration of aluminum in the clear supernatant using a validated analytical technique like ICP-OES or AAS.

-

Data Analysis: Plot the measured aluminum concentration (solubility) on a logarithmic scale against the final equilibrium pH to generate the solubility curve.

Visualizations

Aluminum Species Equilibrium Pathway

The following diagram illustrates the dominant aluminum species in solution as a function of pH, which governs the solubility of solid this compound.

Caption: Dominant aluminum species as a function of pH.

Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the shake-flask experimental protocol.

References

An In-Depth Technical Guide to the Polymorphs of Aluminum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four known polymorphs of aluminum hydroxide: gibbsite, bayerite, nordstrandite, and doyleite. It details their core characteristics, synthesis protocols, and analytical characterization methods, with a focus on providing quantitative data and detailed experimental procedures to support research and development activities.

Introduction to this compound Polymorphs

This compound, Al(OH)₃, is a compound of significant industrial and pharmaceutical importance. It exists in four distinct crystalline forms, or polymorphs, each with the same chemical formula but differing in their crystal structure. This structural variation leads to different physical and chemical properties, influencing their behavior and suitability for various applications. The four recognized polymorphs are gibbsite, bayerite, nordstrandite, and doyleite.[1] All are composed of layers of octahedral this compound units, with the primary difference being the stacking sequence of these layers.[2]

Physicochemical Characteristics

The distinct crystal structures of the this compound polymorphs give rise to measurable differences in their physical and chemical properties. A summary of these key characteristics is presented below.

Comparative Data of this compound Polymorphs

| Property | Gibbsite | Bayerite | Nordstrandite | Doyleite |

| Crystal System | Monoclinic | Monoclinic | Triclinic | Triclinic |

| Space Group | P2₁/n | P2₁/a | P1 | P1 |

| Density (g/cm³) | 2.42 | 2.53 | 2.43 - 2.436 | 2.48 |

| Mohs Hardness | 2.5 - 3.5 | ~3 | 3 | 2.5 - 3 |

| Solubility in Water | 0.0001 g/100 mL | Slightly soluble | Insoluble | Insoluble |

Note: Data compiled from multiple sources.[1][2][3][4][5]

Thermal Decomposition

The thermal decomposition of this compound polymorphs is a critical characteristic, particularly for applications involving elevated temperatures. The process generally involves dehydroxylation to form aluminum oxyhydroxide (boehmite, AlOOH) and subsequently aluminum oxide (alumina, Al₂O₃).

| Polymorph | Decomposition Onset (°C) | Peak Decomposition (°C) | Mass Loss (%) | Products |

| Gibbsite | ~200 - 220 | ~250 - 330 | ~34.6 | Boehmite, χ-Al₂O₃ |

| Bayerite | ~200 | ~280 - 315 | ~34.6 | Boehmite, η-Al₂O₃ |

| Nordstrandite | ~270 | ~300 | Not specified | Not specified |

| Doyleite | ~280 | ~410 | ~25.6 (initial) | γ-Al₂O₃ |

Note: Decomposition temperatures and products can vary depending on factors such as heating rate, particle size, and atmospheric conditions. Data compiled from multiple sources.[1][6][7][8][9][10]

Synthesis of this compound Polymorphs

The selective synthesis of a specific this compound polymorph is crucial for harnessing its unique properties. The formation of each polymorph is highly dependent on the reaction conditions, including pH, temperature, and the presence of certain ions or organic molecules.

Logical Relationship of Polymorph Formation

The synthesis of different polymorphs often involves the careful control of precipitation conditions from an aluminum salt solution. The following diagram illustrates the general relationship between pH and the resulting polymorph.

Caption: General relationship between pH and the formation of this compound polymorphs.

Experimental Protocols

Objective: To synthesize gibbsite nanoplates via a hydrothermal method.[3][11]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.25 M solution of Al(NO₃)₃·9H₂O in deionized water with stirring to ensure homogeneity.

-

Slowly add a 1 M NaOH solution to the aluminum nitrate solution while stirring to adjust the pH to approximately 5.0.

-

Continue stirring for 1 hour to form a gel-like precipitate.

-

Centrifuge the solution to collect the precipitate and wash it three times with deionized water.

-

Resuspend the washed gel in deionized water to achieve a final aluminum concentration of 0.5 M and adjust the pH to 9.2 with 1 M NaOH.

-

Transfer the suspension to a Teflon-lined autoclave and heat at 80°C for 72 hours.

-

After cooling, collect the white product by centrifugation, wash it three times with deionized water, and dry it in an oven at 80°C overnight.

Objective: To synthesize bayerite by the neutralization of an aluminate solution.[7][12]

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃) (for pH adjustment)

Procedure:

-

Prepare a 0.1 M aluminate solution by dissolving AlCl₃·6H₂O in a 1 M NaOH solution (OH/Al molar ratio of 5).

-

Slowly add the aluminate solution to a vessel containing deionized water where the pH is maintained at a constant value (e.g., pH 7) by the controlled addition of nitric acid.

-

Continue the addition of the aluminate solution while vigorously stirring and maintaining the constant pH.

-

After the addition is complete, continue stirring for a designated period to allow for crystal growth.

-

Collect the resulting white precipitate by filtration, wash thoroughly with deionized water to remove any soluble salts, and dry at a moderate temperature (e.g., 60°C).

Objective: To synthesize nordstrandite from an this compound gel in the presence of an organic amine.[6][13]

Materials:

-

Aluminum chloride (AlCl₃)

-

Ammonia solution (25% NH₃)

-

Ethylene diamine solution (8%)

-

Deionized water

Procedure:

-

Prepare a 0.25 M AlCl₃ solution in deionized water.

-

Precipitate an Al(OH)₃ gel by adding a 25% ammonia solution to the AlCl₃ solution at a rate of 5 mL/min at 25°C until a pH of 8 is reached.

-

Thoroughly wash the gel with deionized water to remove chloride ions.

-

Age the washed gel in an 8% ethylene diamine solution at 40°C for 40 hours.

-

Collect the resulting nordstrandite by filtration, wash with deionized water, and dry.

A detailed, reproducible laboratory synthesis protocol for pure doyleite is not as commonly reported as for the other polymorphs, as it is the rarest of the four. Its formation is often associated with specific geological conditions or as a minor component in syntheses targeting other polymorphs.

Analytical Characterization

A variety of analytical techniques are employed to identify and characterize the different polymorphs of this compound.

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a synthesized or unknown this compound sample.

Caption: Typical experimental workflow for the characterization of this compound polymorphs.

Detailed Experimental Protocols for Characterization

Objective: To identify the crystalline phase of this compound by analyzing its diffraction pattern.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

Procedure:

-

Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Set the diffractometer to scan over a 2θ range of 10-70 degrees with a step size of 0.02 degrees and a dwell time of 1-2 seconds per step.

-

Collect the diffraction pattern.

-

Process the data by subtracting the background and identifying the peak positions (2θ values) and their relative intensities.

-

Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS-ICDD) for gibbsite, bayerite, nordstrandite, and doyleite to identify the polymorph(s) present.[14][15]

Characteristic 2θ Peaks (Cu Kα):

-

Gibbsite: ~18.3°, 20.3°, 20.6°

-

Bayerite: ~18.8°, 20.1°, 27.9°

-

Nordstrandite: ~18.6°, 21.1°, 27.8°

-

Doyleite: ~18.5°, 20.4°, 21.6°

Objective: To identify the polymorph based on its characteristic vibrational modes of the hydroxyl groups.

Instrumentation: An FTIR spectrometer, typically using the KBr pellet or Attenuated Total Reflectance (ATR) method.

Procedure (KBr Pellet Method):

-

Thoroughly mix approximately 1-2 mg of the finely ground this compound sample with ~200 mg of dry KBr powder.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands, particularly in the O-H stretching region (3700-3300 cm⁻¹).[2]

Characteristic O-H Stretching Bands (cm⁻¹):

-

Gibbsite: ~3620, 3525, 3435, 3365

-

Bayerite: ~3654, 3545, 3425

-

Nordstrandite: ~3623, 3566, 3492

-

Doyleite: Broad band centered at ~3545 with a shoulder near 3615

Objective: To differentiate the polymorphs based on their distinct Raman scattering signatures.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm).

Procedure:

-

Place a small amount of the this compound sample on a microscope slide or in a suitable container.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum, typically over a range of 100-4000 cm⁻¹.

-

Analyze the spectrum for characteristic peaks, especially in the low-frequency and O-H stretching regions.

Characteristic Raman Bands (cm⁻¹):

-

Gibbsite: Distinct peaks in the O-H stretching region (~3618, 3525, 3435, 3365) and in the low-frequency region.

-

Bayerite: Three main peaks in the O-H stretching region (~3564, 3545, 3425).

-

Nordstrandite: Three main peaks in the O-H stretching region (~3623, 3566, 3492).

-

Doyleite: A broad O-H stretching band centered around 3545 cm⁻¹.

Applications in Drug Development

This compound, particularly in its amorphous or poorly crystalline forms, finds significant application in the pharmaceutical industry. Its primary uses include:

-

Antacids: this compound is a common active ingredient in antacid formulations, where it acts as a base to neutralize excess stomach acid.

-

Vaccine Adjuvants: It is widely used as an adjuvant in vaccines to enhance the immune response to the antigen. The high surface area of certain forms of this compound allows for the adsorption of antigens, leading to a more robust and prolonged immune reaction.

-

Phosphate Binder: In patients with chronic kidney disease, this compound can be used to bind to dietary phosphate in the gastrointestinal tract, preventing its absorption.

The specific polymorph and the physicochemical properties, such as particle size and surface area, can influence the performance of this compound in these applications. Therefore, a thorough understanding and characterization of the material are essential for drug development professionals.

Conclusion

The four polymorphs of this compound—gibbsite, bayerite, nordstrandite, and doyleite—exhibit distinct structural, physical, and chemical properties. The ability to selectively synthesize and accurately characterize these polymorphs is crucial for their effective utilization in various scientific and industrial fields, including pharmaceuticals. This guide provides a foundational understanding and practical methodologies to aid researchers and professionals in their work with these versatile materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phase composition of aluminium hydroxides and its calculation based on thermal analysis data [rudmet.ru]

- 6. open.uct.ac.za [open.uct.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 9. researchgate.net [researchgate.net]

- 10. Formation Mechanism of this compound Polymorphs | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. Appraisal of alumina and aluminium hydroxide by XRD [wjygy.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. rruff.info [rruff.info]

- 15. Routine identification of aluminium hydroxide polymorphs with the laser Raman microprobe | Clay Minerals | Cambridge Core [cambridge.org]

A Comprehensive Technical Guide to the Surface Charge and Isoelectric Point of Aluminum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface charge and isoelectric point (IEP) of aluminum hydroxide, critical parameters influencing its application in various scientific and pharmaceutical fields, particularly in vaccine and drug delivery systems. This document outlines the fundamental principles governing the surface chemistry of this compound, presents quantitative data on its isoelectric point under various conditions, and offers detailed experimental protocols for its determination.

Introduction: The Significance of Surface Properties

This compound [Al(OH)₃] is a versatile material utilized in a wide array of applications, from an antacid to a flame retardant. In the realm of pharmaceuticals, it is most notably employed as an adjuvant in vaccines, enhancing the immune response to antigens. The efficacy of this compound in these applications is intrinsically linked to its surface properties, namely its surface charge and isoelectric point.

The surface of this compound in an aqueous environment is decorated with hydroxyl groups (-OH). These groups can undergo protonation and deprotonation reactions depending on the pH of the surrounding medium, thereby imparting a pH-dependent surface charge. This charge governs the interaction of this compound particles with other molecules, such as antigens in a vaccine formulation, and influences the colloidal stability of its suspensions. A thorough understanding of these surface characteristics is therefore paramount for the rational design and optimization of this compound-based products.

Fundamental Concepts: Surface Charge and Isoelectric Point

The surface charge of this compound arises from the amphoteric nature of its surface hydroxyl groups. In acidic conditions, these groups can accept a proton (H⁺), resulting in a net positive surface charge. Conversely, in alkaline conditions, they can donate a proton, leading to a net negative surface charge. This behavior can be represented by the following equilibria:

Al-OH + H⁺ ⇌ Al-OH₂⁺ (in acidic medium) Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O (in alkaline medium)

The isoelectric point (IEP) is a critical parameter defined as the pH at which the net surface charge of the particle is zero. At the IEP, the rates of protonation and deprotonation of the surface hydroxyl groups are equal. This is also often closely related to the point of zero charge (PZC) , which is the pH at which the net surface charge density from all sources is zero. For practical purposes in many systems without specific ion adsorption, the IEP and PZC are considered equivalent.

The IEP is a key determinant of the colloidal stability of an this compound suspension. At pH values far from the IEP, the particles possess a significant net positive or negative charge, leading to electrostatic repulsion that prevents aggregation and maintains a stable dispersion. Conversely, at or near the IEP, the electrostatic repulsion is minimal, and the particles are prone to aggregation and settling.

In the context of drug development, particularly for vaccine adjuvants, the surface charge of this compound is crucial for antigen adsorption. Typically, this compound adjuvants have a high IEP, meaning they are positively charged at physiological pH (~7.4). This facilitates the electrostatic adsorption of negatively charged antigens (proteins with an isoelectric point below 7.4).[1][2][3]

Quantitative Data: Isoelectric Point of this compound

The isoelectric point of this compound can vary significantly depending on its crystalline form (polymorph), purity, and the ionic composition of the surrounding medium. The most common polymorphs of this compound are gibbsite, bayerite, and nordstrandite, along with an amorphous form.

| Crystalline Form/Type | Isoelectric Point (IEP) / Point of Zero Charge (PZC) | Measurement Conditions/Notes |

| This compound Adjuvant (Alhydrogel®) | ~11.4 | Commonly used in vaccines; positively charged at neutral pH.[3][4][5] |

| Gibbsite (γ-Al(OH)₃) | 9.2 - 10.5 | A common mineral form of this compound. |

| Bayerite (α-Al(OH)₃) | ~9.6 | Another crystalline polymorph of this compound. |

| Amorphous this compound | 7.7 - 8.5 | The IEP can be lower than its crystalline counterparts.[6][7] |

| Aluminum Oxyhydroxide (Boehmite) | ~10.4 | A related compound, AlO(OH). |

| This compound (general) | 7.7 | Determined from solubility measurements.[6][7] |

| This compound Floc | ~8.1 | The pH for the zero-charge point. |

| Electro-generated this compound | ~9.0 | Determined from zeta potential measurements. |

| This compound (from aluminum nitrate) | 9.0 | Fixed value for the precipitate.[8] |

Note: The values presented in this table are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols for Determining Isoelectric Point

The determination of the isoelectric point of this compound can be achieved through several experimental techniques. The two most common methods are potentiometric titration and electrokinetic measurements (zeta potential analysis).

Potentiometric Titration

Potentiometric titration is a classical method used to determine the point of zero charge (PZC) of a solid surface. The principle involves titrating a suspension of the material with an acid or a base and monitoring the change in pH. The PZC is identified as the common intersection point of titration curves obtained at different ionic strengths.

Materials and Equipment:

-

This compound powder

-

Deionized water (degassed to remove CO₂)

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Inert salt solution (e.g., 1 M NaCl or KNO₃) to adjust ionic strength

-

pH meter with a combination electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

-

Automatic titrator or a burette

-

Stirring plate and stir bar

-

Temperature-controlled water bath or jacketed beaker

Procedure:

-

Preparation of Suspensions:

-

Prepare a series of this compound suspensions at different ionic strengths (e.g., 0.1 M, 0.01 M, and 0.001 M NaCl).

-

For each ionic strength, weigh a precise amount of this compound powder (e.g., 1 g) and add it to a known volume of the corresponding NaCl solution (e.g., 100 mL).

-

Stir the suspensions vigorously for a set period (e.g., 24 hours) to allow for equilibration.

-

-

Titration:

-

Place the beaker containing the equilibrated suspension on the stirring plate within the temperature-controlled setup.

-

Immerse the calibrated pH electrode into the suspension.

-

Begin the titration by adding small, precise increments of the standardized acid solution.

-

After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.

-

Continue the titration until a pH of around 3 is reached.

-

Repeat the titration process for the same suspension using the standardized base solution, titrating to a pH of around 11.

-

Perform blank titrations (without the this compound powder) for each ionic strength to account for the buffering capacity of the electrolyte solution.

-

-

Data Analysis:

-

Calculate the net amount of H⁺ or OH⁻ adsorbed onto the this compound surface at each pH value by subtracting the blank titration data from the sample titration data.

-

Plot the surface charge density (σ₀) as a function of pH for each ionic strength.

-

The point of zero charge (PZC) is the pH at which the curves for the different ionic strengths intersect.

-

Electrokinetic Measurements (Zeta Potential Analysis)

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. The isoelectric point is determined by measuring the zeta potential of a suspension as a function of pH. The IEP is the pH at which the zeta potential is zero.

Materials and Equipment:

-

This compound powder

-

Deionized water

-

Dilute solutions of a strong acid (e.g., 0.01 M HCl) and a strong base (e.g., 0.01 M NaOH) for pH adjustment

-

Zeta potential analyzer (e.g., a Zetasizer)

-

pH meter

-

Ultrasonic bath (optional, for initial dispersion)

Procedure:

-

Sample Preparation:

-

Prepare a dilute suspension of this compound in deionized water (e.g., 0.1 g/L).

-

If necessary, sonicate the suspension for a few minutes to break up any large agglomerates.

-

-

Zeta Potential Measurement:

-

Transfer an aliquot of the suspension to the measurement cell of the zeta potential analyzer.

-

Measure the initial pH and zeta potential of the suspension.

-

Adjust the pH of the suspension by adding a small amount of the dilute acid or base.

-

Allow the suspension to equilibrate for a few minutes after each pH adjustment.

-

Measure the pH and zeta potential again.

-

Repeat this process to obtain zeta potential measurements over a wide pH range (e.g., from pH 3 to 11).

-

-

Data Analysis:

-

Plot the measured zeta potential (in mV) as a function of pH.

-

The isoelectric point (IEP) is the pH at which the zeta potential curve crosses the zero-potential axis.

-

Visualizations of Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key experimental workflows and fundamental relationships.

Applications in Drug Development

The surface charge and isoelectric point of this compound are of paramount importance in its application as a vaccine adjuvant. The "depot effect," where the adjuvant forms a deposit at the injection site, slowly releasing the antigen, is influenced by the physical properties of the this compound, including its surface charge.[1]

The electrostatic interaction between the positively charged this compound adjuvant (at physiological pH) and negatively charged antigens is a primary mechanism of antigen adsorption.[1][3] This adsorption is critical for the co-delivery of the antigen and adjuvant to antigen-presenting cells, thereby enhancing the immune response.

Furthermore, the surface properties of this compound can be modified to optimize its performance. For instance, the addition of phosphate ions can alter the surface charge and isoelectric point, which can be leveraged to improve the adsorption of specific antigens.[9]

Conclusion

The surface charge and isoelectric point are fundamental properties of this compound that dictate its behavior in aqueous environments and its performance in various applications, especially in the pharmaceutical industry. A comprehensive understanding of these characteristics, coupled with robust experimental methods for their determination, is essential for the development and optimization of this compound-based products. This guide provides a foundational resource for researchers and professionals working with this important material, offering both theoretical insights and practical guidance.

References

- 1. researchgate.net [researchgate.net]

- 2. entegris.com [entegris.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]